

# An In-Depth Technical Guide to bis(3-chlorophenyl)methanone

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## Compound of Interest

Compound Name: 3,3'-Dichlorobenzophenone

Cat. No.: B177189

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An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the chemical intermediate, bis(3-chlorophenyl)methanone.

## Introduction

bis(3-chlorophenyl)methanone, also known by its IUPAC name **3,3'-Dichlorobenzophenone**, is a symmetrical diaryl ketone. This chlorinated derivative of benzophenone serves as a versatile intermediate in organic synthesis, finding potential applications in the development of novel pharmaceuticals and high-performance polymers. Its chemical structure, characterized by a central carbonyl group flanked by two 3-chlorophenyl rings, imparts specific reactivity and physical properties that are of interest to the scientific community. This guide provides a comprehensive overview of its chemical identity, synthesis, spectral characteristics, and safety considerations.

## Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical compound is the cornerstone of its application in research and development. This section details the key identifiers and physicochemical characteristics of bis(3-chlorophenyl)methanone.

## Chemical Identifiers

Identifier	Value
IUPAC Name	bis(3-chlorophenyl)methanone
Common Name	3,3'-Dichlorobenzophenone
CAS Number	7094-34-0
Molecular Formula	C <sub>13</sub> H <sub>8</sub> Cl <sub>2</sub> O
Molecular Weight	251.11 g/mol
Canonical SMILES	<chem>C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC=C2)Cl</chem>
InChI Key	JSNQEKVWLZDWEG-UHFFFAOYSA-N

## Physicochemical Properties

Property	Value	Source
Physical State	Solid	[Generic SDS]
Melting Point	118-120 °C	Crysdot LLC[1]
Boiling Point	381.7 °C at 760 mmHg	Crysdot LLC[1]
Solubility	Data not readily available; expected to be soluble in organic solvents like dichloromethane, chloroform, and aromatic solvents.	Inferred from structure

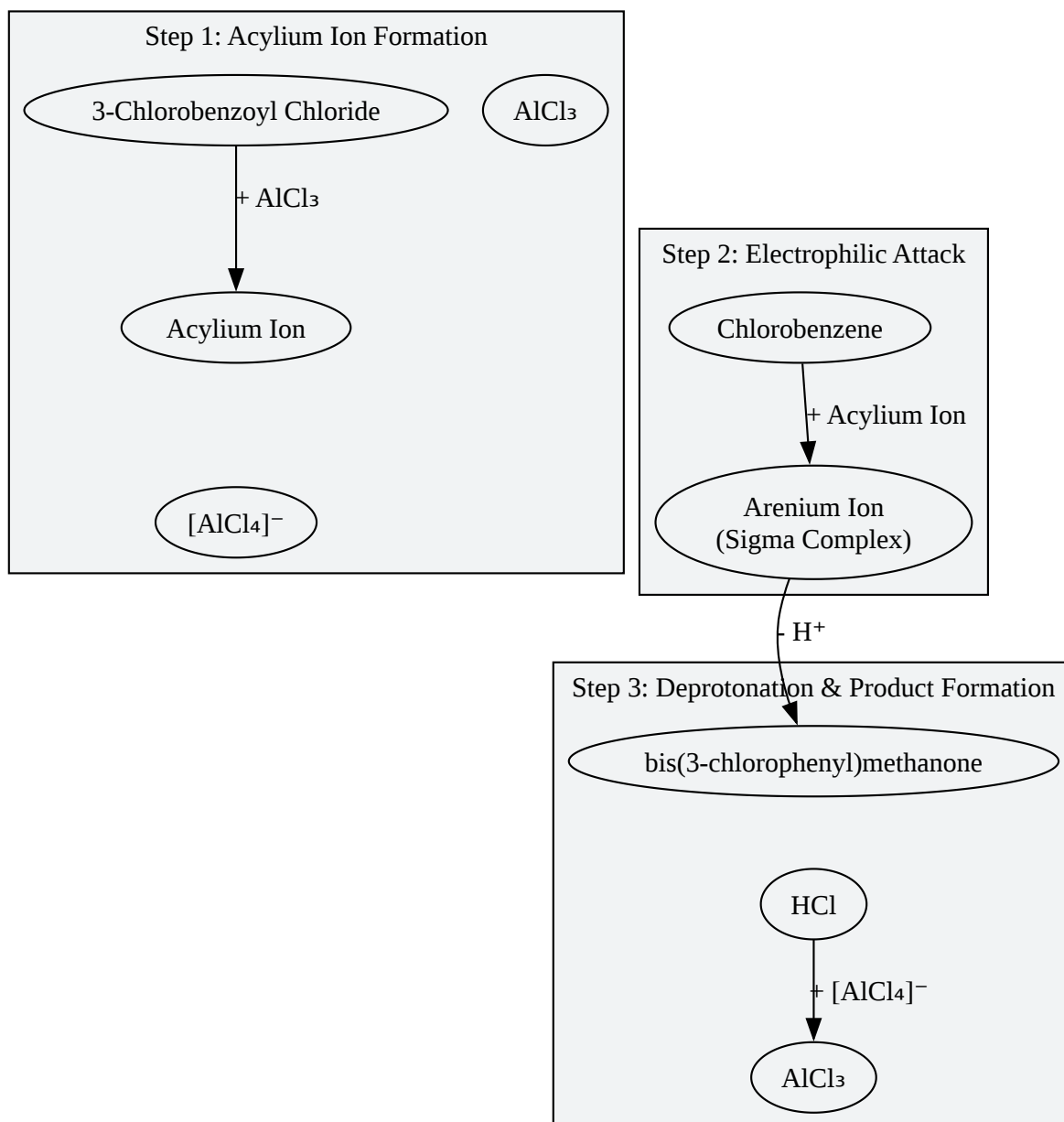
## Synthesis of bis(3-chlorophenyl)methanone

The most common and industrially relevant method for the synthesis of bis(3-chlorophenyl)methanone is the Friedel-Crafts acylation. This powerful reaction forms a carbon-carbon bond between an aromatic ring and an acyl group, facilitated by a Lewis acid catalyst.

### Reaction Principle: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation of chlorobenzene with 3-chlorobenzoyl chloride proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid, typically anhydrous

aluminum chloride ( $\text{AlCl}_3$ ), activates the 3-chlorobenzoyl chloride by abstracting the chloride ion to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich  $\pi$ -system of the chlorobenzene ring. Due to the ortho-, para-directing nature of the chlorine substituent on chlorobenzene, a mixture of isomers is possible. However, the para-substituted product is generally favored due to reduced steric hindrance. In the synthesis of the symmetrical 3,3'-isomer, two molecules of chlorobenzene can be acylated by phosgene or a phosgene equivalent, or more commonly, chlorobenzene is acylated with 3-chlorobenzoyl chloride.



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## Sources

- 1. [cris.ariel.ac.il](http://cris.ariel.ac.il) [[cris.ariel.ac.il](http://cris.ariel.ac.il)]
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